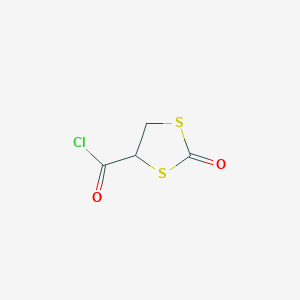
2-Oxo-1,3-dithiolane-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Oxo-1,3-dithiolane-4-carbonyl chloride: is an organic compound with the molecular formula C4H3ClO2S2 It belongs to the class of 1,3-dithiolanes, which are five-membered heterocyclic compounds containing two sulfur atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
From Carbonyl Compounds: 1,3-Dithiolanes can be synthesized from carbonyl compounds (aldehydes or ketones) using 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired 1,3-dithiolane derivative.
Using Yttrium Triflate: Carbonyl compounds can also be converted into their corresponding dithiolane derivatives using 2-mercaptoethanol and a catalytic amount of yttrium triflate. This method offers high chemoselectivity and yields.
Industrial Production Methods: Industrial production methods for 2-Oxo-1,3-dithiolane-4-carbonyl chloride are not well-documented in the literature. the general principles of thioacetalization and the use of efficient catalysts can be applied to scale up the synthesis for industrial purposes.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution: Substitution reactions involving 1,3-dithiolanes can occur with nucleophiles such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3/Pyridine
Reduction: H2/Ni, H2/Rh, Zn/HCl, LiAlH4
Substitution: RLi, RMgX
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1,3-dithiolanes can yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or hydrocarbons.
Aplicaciones Científicas De Investigación
Chemistry: 2-Oxo-1,3-dithiolane-4-carbonyl chloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the protection of carbonyl groups .
Biology and Medicine: Research on the biological and medicinal applications of this compound is limited. its derivatives may have potential as enzyme inhibitors or therapeutic agents due to their unique chemical structure.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 2-Oxo-1,3-dithiolane-4-carbonyl chloride involves its reactivity towards nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The sulfur atoms in the dithiolane ring can participate in redox reactions, contributing to the compound’s versatility in chemical synthesis .
Comparación Con Compuestos Similares
1,3-Dithiane: Another five-membered heterocyclic compound with two sulfur atoms. It is used as a protecting group for carbonyl compounds.
1,3-Oxathiolane: Contains one sulfur and one oxygen atom in the ring. It is used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: 2-Oxo-1,3-dithiolane-4-carbonyl chloride is unique due to the presence of both a carbonyl chloride group and a dithiolane ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions sets it apart from other similar compounds .
Propiedades
Número CAS |
69339-15-7 |
|---|---|
Fórmula molecular |
C4H3ClO2S2 |
Peso molecular |
182.7 g/mol |
Nombre IUPAC |
2-oxo-1,3-dithiolane-4-carbonyl chloride |
InChI |
InChI=1S/C4H3ClO2S2/c5-3(6)2-1-8-4(7)9-2/h2H,1H2 |
Clave InChI |
QWDXWWHZRKWALZ-UHFFFAOYSA-N |
SMILES canónico |
C1C(SC(=O)S1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


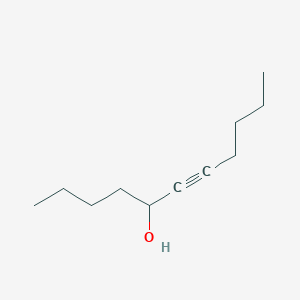
![(4-methoxyphenyl)methyl N-[(2S,3R)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamate](/img/structure/B14460993.png)
![4-[5-(4-Nitrophenoxy)pentoxy]benzenecarboximidamide](/img/structure/B14460997.png)
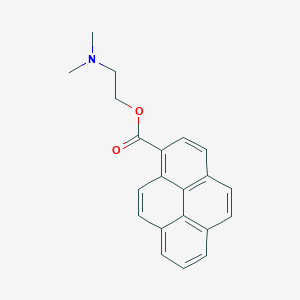
![2H-Cyclopenta[b][1,2]oxazolo[4,5-e]pyridine](/img/structure/B14461005.png)
![Methyl (2-{[(2-methylpropoxy)carbonyl]oxy}phenyl)acetate](/img/structure/B14461008.png)





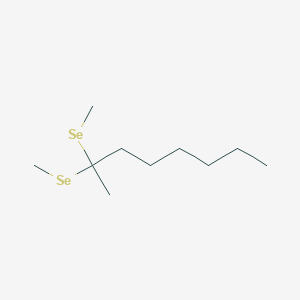
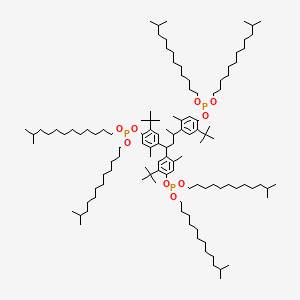
![barium(2+);3-chloro-6-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B14461053.png)
